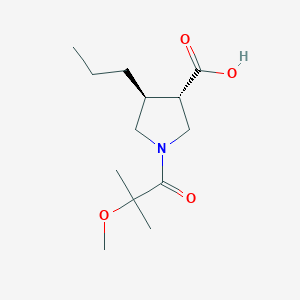![molecular formula C15H14ClNO3S B5684373 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide, also known as CBPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CBPA is a sulfonamide-based compound that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide functions by binding to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition results in a decrease in the concentration of bicarbonate in the blood, leading to a decrease in pH. The mechanism of action of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been studied extensively, and has been shown to be highly specific to carbonic anhydrase.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of bicarbonate concentration in the blood, and the decrease in pH. 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has also been shown to have anti-inflammatory effects, and has been used in studies investigating the role of sulfonamides in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has several advantages as a tool for scientific research, including its well-established synthesis method, its specificity for carbonic anhydrase, and its range of biochemical and physiological effects. However, 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research involving 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide, including the development of new sulfonamide-based compounds with improved specificity and efficacy, the investigation of the role of carbonic anhydrase inhibition in the regulation of inflammation and other physiological processes, and the exploration of the potential therapeutic applications of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide and related compounds. Overall, 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide is a valuable tool for scientific research, with a range of potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide involves the reaction of 2-chlorobenzyl chloride with sodium sulfonamide, followed by the addition of phenylacetic acid. This reaction results in the formation of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide as a white crystalline solid. The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide is well-established and has been described in detail in various scientific publications.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been used in various scientific research applications, including as a tool for studying the role of sulfonamides in biological systems. 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological effects of carbonic anhydrase inhibition, as well as the potential therapeutic applications of sulfonamide-based compounds.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-14-9-5-4-6-12(14)10-21(19,20)11-15(18)17-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENNEQAMVRSVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)


![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![1-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B5684341.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)



![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)